molecular formula C9H8O3 B3426133 p-Coumaric acid CAS No. 50940-26-6

p-Coumaric acid

Cat. No.: B3426133
CAS No.: 50940-26-6
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-ZZXKWVIFSA-N
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Description

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is an organic compound with the formula HOC₆H₄CH=CHCO₂H. It is one of the three isomers of hydroxycinnamic acid, the others being o-coumaric acid and m-coumaric acid. This compound is a white solid that is slightly soluble in water but very soluble in ethanol and diethyl ether. It is found naturally in a variety of plants, cereals, fruits, and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize p-Coumaric acid involves the reaction of o-acetylsalicyloyl chloride with diethyl malonate in the presence of magnesium chloride in acetonitrile solvent. The reaction is followed by the addition of triethylamine and heating in potassium hydroxide/methanol solution to cyclize the product .

Another method involves the bioconversion of L-tyrosine into this compound using the enzyme tyrosine ammonia-lyase (TAL) from Rhodobacter sphaeroides, expressed in Pseudomonas putida KT2440. This method uses a fed-batch fermentation system with a pH shift from 7.0 to 8.5 .

Chemical Reactions Analysis

Types of Reactions

p-Coumaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: It can undergo substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired product, but typical conditions include room temperature and atmospheric pressure.

Major Products

Major products formed from the reactions of this compound include 4-vinylphenol and 4-ethylphenol, which are produced through decarboxylation and reduction reactions, respectively .

Scientific Research Applications

p-Coumaric acid has a wide range of scientific research applications:

Mechanism of Action

p-Coumaric acid exerts its effects through various mechanisms. It acts as an inhibitor of carbonic anhydrase enzymes, which play a role in acid-base balance and fluid secretion. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, this compound has anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines .

Comparison with Similar Compounds

p-Coumaric acid is similar to other hydroxycinnamic acids, such as ferulic acid and caffeic acid. it is unique in its specific hydroxylation pattern and its widespread occurrence in nature. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901076
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycinnamic acid
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CAS No.

501-98-4, 7400-08-0
Record name trans-4-Hydroxycinnamic acid
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Record name p-Coumaric acid
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Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-
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Record name P-COUMARIC ACID
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Record name 4-Hydroxycinnamic acid
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Melting Point

211.5 °C
Record name 4-Hydroxycinnamic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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